molecular formula C16H19F3N2O6 B241748 Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No. B241748
M. Wt: 392.33 g/mol
InChI Key: NIJSHWGTKMTGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as THPP-1, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. THPP-1 has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including DNA topoisomerase II and tubulin. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase II. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been shown to inhibit the polymerization of tubulin, which is essential for cell division.
Biochemical and Physiological Effects:
Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate also has limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields. Additionally, the development of Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate derivatives with improved solubility and potency could enhance its potential as a therapeutic agent.

Synthesis Methods

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through various methods, including a one-pot synthesis method and a multistep synthesis method. The one-pot synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with 2,3-dimethoxybenzaldehyde in the presence of a base and a solvent. The multistep synthesis method involves the reaction of ethyl 6-bromo-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate with various reagents, including 2,3-dimethoxybenzaldehyde, followed by purification steps.

Scientific Research Applications

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have potential use as a herbicide by inhibiting the growth of weeds. In material science, Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been shown to have potential use as a building block for the synthesis of functional materials, such as liquid crystals.

properties

Product Name

Ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Molecular Formula

C16H19F3N2O6

Molecular Weight

392.33 g/mol

IUPAC Name

ethyl 6-(2,3-dimethoxyphenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C16H19F3N2O6/c1-4-27-13(22)10-11(8-6-5-7-9(25-2)12(8)26-3)20-14(23)21-15(10,24)16(17,18)19/h5-7,10-11,24H,4H2,1-3H3,(H2,20,21,23)

InChI Key

NIJSHWGTKMTGBK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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